benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate is a complex organic compound that features a benzyl group, a triazole ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted benzyl or triazole derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate exerts its effects depends on its molecular targets and pathways involved. The triazole ring, for instance, can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Benzyl (2-((3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate
This compound
This compound
Uniqueness: This compound stands out due to its specific structural features, such as the presence of the triazole ring and the carbamate group, which confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
benzyl N-[2-[[3-methyl-1-(triazol-2-yl)butan-2-yl]amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-13(2)15(11-22-19-8-9-20-22)21-16(23)10-18-17(24)25-12-14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3,(H,18,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVNRRWATFQBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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